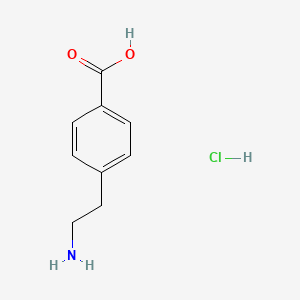

4-(2-Aminoethyl)benzoic acid hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

4-(2-aminoethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQLJCQMQXXDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584703 | |

| Record name | 4-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60531-36-4 | |

| Record name | 4-(2-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Aminoethyl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Aminoethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Aminoethyl)benzoic acid hydrochloride is a versatile bifunctional molecule of significant interest in pharmaceutical and chemical research. Its structure, incorporating a primary amine and a carboxylic acid moiety on a benzene ring, makes it a valuable building block for the synthesis of a wide array of more complex molecules. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and explores its potential applications, particularly in the realm of drug discovery and material science.

Chemical and Physical Properties

This compound is a white to off-white or beige solid.[1][2] It is known for its stability and enhanced solubility in aqueous solutions due to its hydrochloride salt form, which is a desirable characteristic for many experimental and formulation purposes.[1]

Structural Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 60531-36-4 |

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol [1][3][4] |

| Canonical SMILES | C1=CC(=CC=C1CCN)C(=O)O.Cl |

| InChI Key | GRQLJCQMQXXDTR-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value | Source |

| Physical Form | White to tan powder, crystals, crystalline powder and/or chunks | [4] |

| Melting Point | >350 °C (literature) | [4] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Temperature | Room Temperature or 0-8°C | [1][4] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the ethyl group, and the protons of the amino group. The chemical shifts (δ) are predicted to be in the following regions:

-

Aromatic Protons (Ar-H): ~7.2-8.0 ppm. The protons on the benzene ring will likely appear as two doublets due to the para-substitution pattern.

-

Ethyl Protons (-CH₂-CH₂-): Two triplets, one for the methylene group attached to the aromatic ring (~2.8-3.0 ppm) and another for the methylene group attached to the amino group (~3.1-3.3 ppm).

-

Amine Protons (-NH₃⁺): A broad singlet, typically downfield, integrated for three protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a very downfield position (>10 ppm).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show signals for the aromatic carbons, the ethyl carbons, and the carbonyl carbon of the carboxylic acid. Predicted chemical shifts are:

-

Carbonyl Carbon (C=O): ~168-175 ppm.

-

Aromatic Carbons (Ar-C): In the range of ~125-145 ppm.

-

Ethyl Carbons (-CH₂-CH₂-): In the range of ~30-45 ppm.

FT-IR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹.

-

N-H Stretch (Ammonium): A broad band around 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Around 1200 cm⁻¹.

Mass Spectrometry

In a mass spectrum, the molecule is expected to show a molecular ion peak corresponding to the free base (C₉H₁₁NO₂) at m/z 165.08. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the ethylamino side chain.

Experimental Protocols

The following protocols are based on established methods for similar compounds and can be adapted for this compound.

Synthesis

A plausible synthetic route to this compound involves the reduction of a corresponding nitro precursor. A general procedure is outlined below:

Step 1: Nitration of 4-Ethylbenzoic Acid

-

To a stirred solution of 4-ethylbenzoic acid in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice water to precipitate the product, 4-ethyl-3-nitrobenzoic acid.

-

Collect the solid by filtration, wash with water, and dry.

Step 2: Reduction of the Nitro Group

-

Suspend the 4-ethyl-3-nitrobenzoic acid in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, tin(II) chloride dihydrate, and heat the mixture to reflux.

-

After the reaction is complete (monitored by TLC), cool the mixture and adjust the pH to be basic to precipitate the tin salts.

-

Filter the mixture and acidify the filtrate with hydrochloric acid to precipitate the desired product, this compound.

-

Collect the product by filtration, wash with a small amount of cold water, and dry.

Purification by Recrystallization

Recrystallization is a standard technique to purify solid organic compounds.

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aminobenzoic acids, polar solvents like water, ethanol, or a mixture thereof are often suitable.

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude this compound until it completely dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals in a desiccator or a vacuum oven.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and quantifying the amount of a compound.

-

Column: A reversed-phase C18 column is typically suitable for this type of compound.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is a good starting point.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to prepare a stock solution. Further dilutions are made to create calibration standards.

-

Analysis: Inject the standards and the sample solution into the HPLC system. The purity can be determined by the area percentage of the main peak, and the concentration can be calculated from the calibration curve.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential biological activity.[1] Its bifunctional nature allows for its incorporation into various scaffolds.

-

Pharmaceutical Development: It is a key building block in the synthesis of novel therapeutic agents, particularly those targeting neurological and cardiovascular disorders.[4] The rigid benzoic acid core can provide a scaffold for positioning other functional groups to interact with biological targets, while the aminoethyl side chain offers a point for further chemical modification.[1]

-

Biochemical Research: This compound is utilized in studies related to enzyme inhibition and protein interactions.[1] Derivatives can be designed to mimic natural substrates or ligands, thereby acting as competitive inhibitors of enzymes.

-

Material Science: The amino and carboxylic acid groups can be used to incorporate this molecule into polymers and coatings to impart specific functional properties.[1]

Signaling Pathway Interactions (Hypothesized)

While direct evidence of this compound modulating specific signaling pathways is not yet established in the literature, its structural similarity to other bioactive molecules suggests potential areas of investigation. For instance, derivatives of aminobenzoic acids have been explored for their ability to interact with various cellular targets. A hypothetical mechanism could involve the inhibition of a key enzyme in a disease-related pathway.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include:

-

Wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

-

Handling the compound in a well-ventilated area or a fume hood.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in various scientific disciplines. Its well-defined structure and reactive functional groups make it an ideal starting material for the synthesis of novel compounds with diverse applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound, facilitating its effective use in the laboratory and in the development of new technologies and therapeutics. Further research into its biological activities and potential modulation of cellular signaling pathways is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of 4-(2-Aminoethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a viable synthetic route to 4-(2-Aminoethyl)benzoic acid hydrochloride, a key building block in pharmaceutical and materials science. The synthesis commences from the readily available starting material, 4-acetylbenzoic acid, and proceeds through a two-step reductive amination and subsequent reduction. Detailed experimental protocols, quantitative data, and a logical workflow diagram are presented to facilitate replication and further development by researchers in the field.

Introduction

4-(2-Aminoethyl)benzoic acid and its hydrochloride salt are valuable bifunctional molecules incorporating both a carboxylic acid and a primary amine. This unique structure makes them versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and novel polymers. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and in various applications. This guide details a robust and accessible synthetic pathway for the preparation of this compound.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved from 4-acetylbenzoic acid in two primary steps. The overall transformation is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(1-Aminoethyl)benzoic acid

This initial step involves the reductive amination of 4-acetylbenzoic acid.[1]

Materials:

-

4-Acetylbenzoic acid

-

Ammonia-saturated methanol

-

Raney nickel catalyst (activity grade III)

-

Hydrogen gas

-

Pressurized reaction vessel (e.g., autoclave)

Procedure:

-

In a suitable pressurized reaction vessel, dissolve 4.1 g of 4-acetylbenzoic acid in 50 mL of ammonia-saturated methanol.[1]

-

Carefully add 1.5 g of Raney nickel catalyst to the solution.[1]

-

Seal the reaction vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 4750 psi.[1]

-

Stir the reaction mixture at the specified pressure and ambient temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture to remove the Raney nickel catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 4-(1-aminoethyl)benzoic acid, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: Synthesis of 4-(2-Aminoethyl)benzoic acid

The second step involves the reduction of the benzylic amine to an ethylamine. While a specific protocol for the reduction of 4-(1-aminoethyl)benzoic acid is not detailed in the searched literature, a general approach using catalytic hydrogenation is proposed based on standard organic chemistry principles.

Materials:

-

4-(1-Aminoethyl)benzoic acid

-

Suitable solvent (e.g., ethanol, methanol, or acetic acid)

-

Palladium on carbon (Pd/C) or another suitable hydrogenation catalyst

-

Hydrogen gas

-

Hydrogenation apparatus

Procedure:

-

Dissolve the crude 4-(1-aminoethyl)benzoic acid from Step 1 in a suitable solvent in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C (typically 5-10 mol%).

-

Connect the vessel to a hydrogen source and purge the system with hydrogen.

-

Conduct the hydrogenation at a suitable pressure (e.g., atmospheric pressure or higher) and temperature (e.g., room temperature to 50 °C).

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 4-(2-Aminoethyl)benzoic acid.

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility.

Materials:

-

4-(2-Aminoethyl)benzoic acid

-

Anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol)

-

Anhydrous hydrogen chloride (gas or solution in a suitable solvent)

Procedure:

-

Dissolve the crude or purified 4-(2-Aminoethyl)benzoic acid in a minimal amount of a suitable anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Starting Material

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Acetylbenzoic acid | C₉H₈O₃ | 164.16 | 205-210 |

Table 2: Properties of Final Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity |

| This compound | C₉H₁₂ClNO₂ | 201.65 | >350[2] | ≥ 95% (NMR)[3] |

Table 3: Summary of a Potential Synthetic Route and Expected Yields

| Step | Starting Material | Product | Key Reagents | Expected Yield (%) |

| 1 | 4-Acetylbenzoic acid | 4-(1-Aminoethyl)benzoic acid | NH₃/MeOH, H₂, Raney Ni | Not specified |

| 2 | 4-(1-Aminoethyl)benzoic acid | 4-(2-Aminoethyl)benzoic acid | H₂, Catalyst | Yields for this specific reduction are not detailed in the provided search results, but are generally high for similar reductions. |

| 3 | 4-(2-Aminoethyl)benzoic acid | This compound | HCl | Near quantitative |

Conclusion

This technical guide outlines a practical and efficient synthetic route for the preparation of this compound from 4-acetylbenzoic acid. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in drug development and materials science, enabling the reliable synthesis of this important chemical intermediate. Further optimization of the reduction step (Step 2) could be explored to maximize the overall yield of the process.

References

An In-depth Technical Guide to the Structure Elucidation of 4-(2-Aminoethyl)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and data interpretation required for the complete structure elucidation of 4-(2-Aminoethyl)benzoic acid hydrochloride. The methodologies detailed herein are foundational for the characterization of small organic molecules in a drug development context, ensuring compound identity and purity.

Compound Identification

Basic physicochemical and identification data for this compound are summarized below.

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₁NO₂·HCl | Chem-Impex |

| Molecular Weight | 201.65 g/mol | Chem-Impex |

| CAS Number | 60531-36-4 | Chem-Impex |

| Appearance | Beige or White to Tan Powder | Chem-Impex |

| Melting Point | >350 °C | MySkinRecipes[1] |

| Purity | ≥ 95% (by NMR) | Chem-Impex |

Spectroscopic Data for Structure Elucidation

A combination of spectroscopic methods is essential for the unambiguous determination of the molecular structure. Due to the limited availability of published experimental spectra, this guide utilizes predicted data from validated computational models, which serve as a reliable reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.95 | Doublet | 2H | Ar-H (ortho to -COOH) |

| 7.50 | Doublet | 2H | Ar-H (ortho to -CH₂CH₂NH₃⁺) |

| 3.30 | Triplet | 2H | Ar-CH₂-CH₂ -NH₃⁺ |

| 3.05 | Triplet | 2H | Ar-CH₂ -CH₂-NH₃⁺ |

Note: The acidic proton of the carboxylic acid and the ammonium protons are typically exchanged with D₂O and may not be observed, or may appear as a broad singlet.

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| 171.5 | Quaternary | C =O |

| 145.0 | Quaternary | Ar-C -CH₂CH₂NH₃⁺ |

| 131.0 | Quaternary | Ar-C -COOH |

| 130.5 | Tertiary | Ar-C H (ortho to -COOH) |

| 129.0 | Tertiary | Ar-C H (ortho to -CH₂CH₂NH₃⁺) |

| 39.0 | Secondary | Ar-CH₂-C H₂-NH₃⁺ |

| 32.0 | Secondary | Ar-C H₂-CH₂-NH₃⁺ |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | O-H stretch (carboxylic acid), N-H stretch (ammonium salt) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Medium | Aliphatic C-H stretch |

| 1710-1680 | Strong | C=O stretch (carboxylic acid) |

| 1610-1580 | Medium | Aromatic C=C stretch, N-H bend (ammonium) |

| 1450-1400 | Medium | Aromatic C=C stretch |

| 1300-1200 | Strong | C-O stretch (carboxylic acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 165 | Moderate | [M-HCl]⁺, Molecular ion of the free base |

| 147 | Moderate | [M-HCl-H₂O]⁺ |

| 120 | High | [M-HCl-COOH]⁺ |

| 105 | Base Peak | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 30 | High | [CH₂NH₂]⁺ |

Note: In Electrospray Ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule of the free base at m/z 166.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the determination of the molecular structure.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., 500 MHz)

Procedure:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to a clean 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Acquire the ¹³C NMR spectrum. A larger number of scans may be necessary to achieve a good signal-to-noise ratio.

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to the residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Potassium bromide (KBr), IR grade

-

FT-IR Spectrometer with a sample press for KBr pellets or an Attenuated Total Reflectance (ATR) accessory.

Procedure (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder mixture into a pellet-forming die.

-

Press the die under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Procedure (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Suitable solvent (e.g., methanol, acetonitrile, water)

-

Mass Spectrometer (e.g., with ESI or EI source)

Procedure (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 166) and subject it to collision-induced dissociation (CID) to generate product ions.

Visualization of Methodologies and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the structure elucidation process.

Caption: Workflow for the structure elucidation of this compound.

Caption: Logical relationships in NMR data analysis for structure determination.

Caption: A potential mass spectrometry fragmentation pathway for the free base.

References

In-Depth Technical Guide: 4-(2-Aminoethyl)benzoic acid hydrochloride (CAS 60531-36-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid hydrochloride, identified by CAS number 60531-36-4, is a bifunctional organic compound that serves as a crucial building block in synthetic chemistry and biochemical research. Its structure, featuring both a primary amine and a carboxylic acid group, offers versatile reactivity for a range of chemical transformations. This guide provides a comprehensive overview of its properties, applications, and synthetic utility, particularly in the realm of pharmaceutical development and material science.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1][2] |

| Appearance | Beige to white or tan powder, crystals, or crystalline powder | [2][3] |

| Melting Point | >350 °C (literature) | [3] |

| Purity | ≥ 95% (NMR) | [2] |

| Storage Conditions | Store at room temperature or 0-8°C | [2][3] |

| InChI Key | GRQLJCQMQXXDTR-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC=C1CCN)C(=O)O.Cl |

Applications in Research and Development

This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules. Its bifunctional nature allows for its incorporation into a wide array of structures.

Pharmaceutical Development

This compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its structural properties make it particularly valuable in the development of drugs targeting neurological and cardiovascular disorders.[3] Researchers leverage this molecule in studies related to drug delivery systems and, notably, in the synthesis of enzyme inhibitors.[2] The rigid benzoic acid core can enhance molecular recognition and stability in drug candidates.

A significant application lies in the synthesis of sulfonamide derivatives which are known to be potent enzyme inhibitors. For instance, related structures like 4-(2-aminoethyl)benzenesulfonamide are used to create inhibitors of carbonic anhydrase (CA), an enzyme family implicated in various diseases.[4][5]

Biochemical Research

In biochemical studies, this compound is employed as a reagent for modifying peptides and proteins, which aids in the study of their structure and function.[3] Its amino group allows for easy modification and conjugation to other molecules.[2] It can also be used in studies involving amino acid metabolism and protein interactions.[2]

Material Science and Other Industrial Uses

Beyond the biomedical field, this compound is used in the development of polymers and coatings that require specific functional properties.[2] It also finds application in the production of dyes and pigments, where its amine group facilitates the formation of stable colorants.[2][3]

Synthetic Workflow and Methodologies

While specific, detailed experimental protocols for reactions starting with this compound are proprietary or published within specific research contexts, a general workflow for its use in the synthesis of a bioactive molecule, such as an enzyme inhibitor, can be outlined. The following diagram illustrates a conceptual synthetic pathway.

Caption: General workflow for synthesizing a bioactive molecule.

Key Experimental Methodologies

The synthesis of derivatives from this compound typically involves standard organic chemistry techniques. The characterization of the resulting products is crucial to confirm their identity and purity.

-

Synthesis: The synthesis of novel compounds using this starting material often involves amide bond formation, where the carboxylic acid group is activated and then reacted with an amine, or reactions involving the amino group, such as acylation or alkylation. The hydrochloride salt form enhances solubility in certain solvents, which can be advantageous in aqueous-based reactions.[3]

-

Purification: Purification of the synthesized compounds is commonly achieved through techniques like column chromatography on silica gel or recrystallization from appropriate solvents to obtain the product in high purity.

-

Characterization: The structure and identity of the synthesized molecules are typically confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of expected functional groups and their connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as carbonyls (C=O) and amines (N-H).

-

-

Biological Evaluation (for drug development): If the synthesized compound is intended as a therapeutic agent, further in vitro and in vivo studies are necessary. For example, if designed as an enzyme inhibitor, its activity would be assessed through enzyme inhibition assays to determine parameters like the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).[4][6]

Safety and Handling

Based on available safety information, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical development, biochemical research, and material science. Its bifunctional nature allows for its use as a scaffold in the synthesis of a wide range of novel molecules, including potent enzyme inhibitors and other bioactive compounds. A thorough understanding of its chemical properties and synthetic utility is essential for researchers and scientists aiming to leverage this compound in their research and development endeavors.

References

- 1. 4-(2-AMINOETHYL) BENZOIC ACID HCL – CHEM-IS-TRY Inc [chem-is-try.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2-Aminoethyl)benzoic Acid Hydrochloride

This technical guide provides a comprehensive overview of 4-(2-Aminoethyl)benzoic acid hydrochloride, a versatile bifunctional molecule utilized by researchers, scientists, and drug development professionals. The document details its chemical properties, experimental protocols for its synthesis and analysis, and explores its role as a key building block in the development of novel therapeutics, particularly those targeting the central nervous system.

Core Molecular Data

This compound is a white to off-white solid.[1] Its bifunctional nature, possessing both a primary amine and a carboxylic acid, makes it a valuable starting material for a variety of synthetic transformations.[2][3] The hydrochloride salt form enhances the compound's solubility in aqueous media.

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₁NO₂・HCl | [2] |

| Molecular Weight | 201.65 g/mol | [2] |

| CAS Number | 60531-36-4 | [2] |

| Appearance | White to tan powder, crystals | [1] |

| Melting Point | >350 °C | [1] |

| Purity | ≥95% (by NMR) | [2] |

Synthetic and Analytical Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research and development.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for related compounds, such as the reduction of a corresponding nitrile or nitro derivative followed by hydrochloride salt formation. A general conceptual workflow is presented below.

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

-

Reduction: The starting material, 4-(2-nitrophenyl)acetonitrile, is subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This step simultaneously reduces both the nitro group to an amine and the nitrile group to a primary amine, yielding 4-(2-aminoethyl)aniline.

-

Diazotization and Carboxylation: The resulting aniline derivative undergoes diazotization with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction, for instance, using copper(I) cyanide followed by hydrolysis, or a related carboxylation method to introduce the carboxylic acid group at the para position, yielding 4-(2-aminoethyl)benzoic acid.

-

Hydrochloride Salt Formation: The free base, 4-(2-aminoethyl)benzoic acid, is dissolved in a suitable organic solvent (e.g., ethanol or isopropanol). A solution of hydrochloric acid in a solvent like isopropanol or diethyl ether is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Experimental Protocol: Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength of 254 nm.

-

Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL.

Application in Drug Discovery: A Focus on Neurological Disorders

This compound serves as a crucial building block for the synthesis of a wide array of bioactive molecules, particularly those targeting neurological disorders.[2] Its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) makes it an attractive scaffold for developing modulators of the GABAergic system.[4][5][6]

Derivatives of this compound can be designed to interact with GABA receptors (GABA-A and GABA-B), influencing neuronal excitability.[7] The GABAergic system is a key target for therapeutic intervention in conditions such as epilepsy, anxiety, and sleep disorders.[8]

The following diagram illustrates a hypothetical signaling pathway where a derivative of 4-(2-Aminoethyl)benzoic acid acts as a positive allosteric modulator of the GABA-A receptor.

Caption: Hypothetical modulation of a GABA-A receptor by a derivative of 4-(2-Aminoethyl)benzoic acid.

In this proposed mechanism, the derivative binds to an allosteric site on the GABA-A receptor, enhancing the effect of GABA binding. This leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuron and a more potent inhibitory postsynaptic potential. This enhanced inhibition can help to restore the balance between excitatory and inhibitory signaling in the brain, which is often dysregulated in neurological disorders.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(2-Aminoethyl)benzoic Acid [benchchem.com]

- 4. The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology [scielo.org.mx]

- 5. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABA as an inhibitory neurotransmitter in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. GABAergic and dopaminergic transmission in the rat cerebral cortex: effect of stress, anxiolytic and anxiogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4-(2-Aminoethyl)benzoic acid hydrochloride in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Qualitative Solubility

4-(2-Aminoethyl)benzoic acid hydrochloride is the salt form of 4-(2-aminoethyl)benzoic acid. The presence of the hydrochloride moiety generally enhances the aqueous solubility and stability of the parent compound, making it more suitable for pharmaceutical formulations and aqueous-based reactions.[1] The molecule possesses both a polar carboxylic acid group and a protonated amine, which contribute to its affinity for polar solvents.

The principle of "like dissolves like" governs the solubility of a compound in various solvents. Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. Given its ionic nature as a hydrochloride salt and the presence of polar functional groups, this compound is expected to be soluble in polar protic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Likely Soluble | The hydrochloride salt is ionic and can form strong hydrogen bonds with protic solvents. The polar functional groups also contribute to its solubility in these solvents. |

| Polar Aprotic | DMSO, DMF | Potentially Soluble | These solvents can solvate the cation and anion of the salt, although the solubility might be less than in protic solvents. |

| Non-Polar | Toluene, Hexane | Likely Insoluble | The high polarity and ionic character of the compound are incompatible with the non-polar nature of these solvents. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound. This method is considered the gold standard for obtaining accurate solubility data.[2][3][4]

1. Materials and Equipment:

-

This compound (solid powder)

-

Selected solvents (e.g., deionized water, ethanol, methanol, DMSO)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL glass vials)

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow them to reach equilibrium. A typical duration is 24 to 48 hours.[2]

-

-

Sample Collection and Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

-

Quantification:

-

Analyze the calibration standards and the diluted sample solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the test solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility.

Figure 1. Experimental workflow for thermodynamic solubility determination.

This guide provides a foundational understanding of the solubility characteristics of this compound and a robust methodology for its quantitative determination. Accurate solubility data is paramount for successful drug development, from early-stage discovery to formulation.

References

Spectroscopic Analysis of 4-(2-Aminoethyl)benzoic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(2-Aminoethyl)benzoic acid hydrochloride is a versatile organic compound with applications in pharmaceutical synthesis and materials science. Its structure, featuring a primary amine, a carboxylic acid, and an aromatic ring, makes it a valuable building block. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and stability. This guide details the standard procedures for obtaining and analyzing NMR, IR, and MS data for this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO₂ | Chem-Impex |

| Molecular Weight | 201.65 g/mol | Chem-Impex |

| CAS Number | 60531-36-4 | Chem-Impex |

| Appearance | Beige powder | Chem-Impex |

| Purity | ≥ 95% (by NMR) | Chem-Impex |

| Storage Conditions | 0-8°C | Chem-Impex |

Spectroscopic Data (Anticipated)

While specific experimental spectra for this compound are not publicly available, this section outlines the expected features based on its chemical structure. For comparative purposes, data for a related compound, 4-(2-BOC-aminoethyl)benzoic acid, is provided.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the ethyl chain, and the amine and carboxylic acid protons. The aromatic protons would likely appear as two doublets in the 7-8 ppm region, characteristic of a para-substituted benzene ring. The methylene protons would appear as triplets around 3 ppm. The amine and carboxylic acid protons would be broad singlets and their chemical shifts would be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carboxyl carbon (around 170 ppm), the aromatic carbons (120-150 ppm), and the two aliphatic carbons of the ethyl chain (30-50 ppm).

Table 2: ¹H NMR Data for 4-(2-BOC-aminoethyl)benzoic acid (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.83 | d, J = 8.25 Hz | 2H | Aromatic (ortho to COOH) |

| 7.28 | d, J = 8.28 Hz | 2H | Aromatic (ortho to ethyl) |

| 6.84 | br t, J = 5.43 Hz | 1H | NH |

| 3.14 | q, J = 6.78 Hz | 2H | -CH₂-NH- |

| 2.74 | t, J = 7.44 Hz | 2H | Ar-CH₂- |

| 1.33 | s | 9H | -C(CH₃)₃ |

Data obtained from ChemicalBook for the Boc-protected analog, not the hydrochloride salt.[1]

3.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands are:

-

O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H stretch (Amine Hydrochloride): A broad band in the 2800-3200 cm⁻¹ region, often with multiple smaller peaks.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700 cm⁻¹.

-

C=C stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-N stretch: Around 1200 cm⁻¹.

3.3. Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak corresponding to the free base (C₉H₁₁NO₂) at m/z = 165.19. The hydrochloride salt itself is not typically observed directly. Common fragmentation patterns would involve the loss of the carboxyl group and cleavage of the ethyl side chain.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3][4]

-

Place the mixture into a pellet die and press under high pressure (several tons) to form a transparent or translucent pellet.[2][5]

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

4.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization (Electron Ionization - EI):

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for spectroscopic analysis of an organic compound.

Conclusion

While direct, publicly accessible spectroscopic data for this compound is limited, this guide provides the necessary framework for its acquisition and interpretation. The detailed experimental protocols for NMR, IR, and MS, along with the logical workflow, offer a comprehensive approach for researchers to characterize this and similar compounds effectively. The anticipated spectral features, supported by data from a related molecule, serve as a valuable reference for analytical and synthetic chemists.

References

- 1. 4-(2-BOC-AMINOETHYL)BENZOIC ACID | 132690-91-6 [chemicalbook.com]

- 2. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. shimadzu.com [shimadzu.com]

- 5. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electron ionization - Wikipedia [en.wikipedia.org]

- 8. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

A Technical Guide to the Physical and Chemical Purity of 4-(2-Aminoethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance and purity of 4-(2-Aminoethyl)benzoic acid hydrochloride (CAS No. 60531-36-4), a key intermediate in the synthesis of various pharmaceuticals. This document outlines its physical characteristics, methods for purity determination, and common analytical techniques employed in its quality control.

Physical Appearance

This compound is typically a solid substance. Its appearance can range from a beige powder to white or tan crystals or crystalline powder.[1][2] The visual characteristics can be an initial indicator of purity, with significant color variations potentially suggesting the presence of impurities.

Table 1: Physical Characteristics of this compound

| Property | Description |

| Physical Form | Solid |

| Appearance | Beige powder, White to tan powder, crystals, crystalline powder, and/or chunks[1][2] |

| Molecular Formula | C₉H₁₂ClNO₂ |

| Molecular Weight | 201.65 g/mol |

| Melting Point | >350 °C (decomposes) |

| Solubility | Soluble in water |

Purity and Impurities

The purity of this compound is a critical parameter, particularly in pharmaceutical applications. Commercially available products typically have a purity of 95% or higher.[1][3] Purity is commonly assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and titration.[1][2]

Table 2: Purity Specifications for this compound

| Parameter | Specification Range | Analytical Method |

| Purity (by NMR) | ≥ 95% | Nuclear Magnetic Resonance |

| Purity (General) | 95% - 97% | Varies by supplier |

| Assay (by Titration) | 96.5% - 103.5% | Silver Nitrate Titration |

Potential impurities in this compound can arise from the synthetic route and subsequent purification processes. These may include starting materials, by-products, and residual solvents. The identification and quantification of these impurities are essential for ensuring the quality and safety of the final product.

Analytical Methodologies for Quality Control

A multi-faceted analytical approach is necessary for the comprehensive quality control of this compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Structural Elucidation and Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the presence of key functional groups in the molecule, such as the carboxylic acid, amine, and aromatic ring. The IR spectrum should conform to the known spectrum of a reference standard.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum provide detailed information about the molecular structure and can also be used for quantitative purity assessment.[1]

Purity Determination

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound and for detecting and quantifying any related impurities. A reversed-phase HPLC method with UV detection is commonly employed.

Experimental Protocol: HPLC Purity Determination (Example)

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Sample Preparation: A solution of the sample is prepared in the mobile phase or a suitable solvent at a known concentration.

Titration: A potentiometric or colorimetric titration with a standardized solution of silver nitrate (AgNO₃) can be used to determine the assay of the hydrochloride salt.[2] This method quantifies the chloride content, which is directly related to the amount of the hydrochloride salt present.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound, from initial receipt of the material to its final release for use.

Caption: A flowchart illustrating the quality control process for this compound.

Chemical Structure

Caption: The chemical structure of this compound.

References

The Versatility of 4-(2-Aminoethyl)benzoic Acid Hydrochloride: An In-depth Guide for Synthetic and Medicinal Chemists

A comprehensive overview of 4-(2-Aminoethyl)benzoic acid hydrochloride as a pivotal building block in the synthesis of novel chemical entities for research, drug discovery, and materials science.

Introduction

This compound is a bifunctional organic molecule that has garnered significant attention as a versatile building block in the realm of chemical synthesis. Its unique structure, featuring a primary amino group at the terminus of an ethyl side chain and a carboxylic acid moiety attached to a benzene ring, allows for a diverse range of chemical modifications. This duality makes it an invaluable scaffold for the construction of complex molecules with tailored properties, particularly in the fields of medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions. This technical guide provides an in-depth exploration of the role of this compound in synthesis, complete with experimental protocols, quantitative data, and visualizations of relevant chemical transformations and biological pathways.

Core Properties and Synthetic Potential

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The primary amine serves as a nucleophile, readily participating in reactions such as acylation, alkylation, and sulfonylation. The carboxylic acid group, on the other hand, can be converted into a variety of derivatives, including esters, amides, and acid chlorides. This orthogonal reactivity allows for selective modifications at either end of the molecule, providing a strategic advantage in multi-step syntheses.

Key Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and representative spectroscopic data for this compound and its derivatives is presented in the tables below. This data is crucial for the identification and characterization of synthesized compounds.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ClNO₂ | [General supplier data] |

| Molecular Weight | 201.65 g/mol | [General supplier data] |

| Melting Point | >300 °C | [General supplier data] |

| Appearance | White to off-white crystalline powder | [General supplier data] |

| Spectroscopic Data | Characteristic Peaks/Shifts |

| ¹H NMR (DMSO-d₆) | δ ~2.9 (t, 2H, Ar-CH₂), ~3.1 (t, 2H, CH₂-NH₃⁺), ~7.4 (d, 2H, Ar-H), ~7.9 (d, 2H, Ar-H), ~8.2 (br s, 3H, NH₃⁺), ~12.8 (s, 1H, COOH) |

| ¹³C NMR (DMSO-d₆) | δ ~32.5 (Ar-CH₂), ~38.5 (CH₂-NH₃⁺), ~128.5 (Ar-CH), ~129.5 (Ar-CH), ~130.0 (Ar-C), ~145.0 (Ar-C), ~167.0 (C=O) |

| IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H and N-H stretch), ~1680 (C=O stretch), ~1610, 1510 (C=C stretch) |

| Mass Spectrometry (ESI+) | m/z 166.08 [M+H]⁺ (for free base) |

Key Synthetic Transformations and Experimental Protocols

The versatility of this compound is best illustrated through its application in fundamental organic reactions. Below are detailed protocols for two of the most common transformations: amide bond formation and esterification.

Amide Bond Formation via Acylation of the Amino Group

The primary amino group of this compound can be readily acylated to form a wide array of amide derivatives. This reaction is fundamental in the synthesis of peptidomimetics and other biologically active compounds.

Experimental Protocol: Synthesis of N-Benzoyl-4-(2-aminoethyl)benzoic acid

-

Materials: this compound, Benzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM), 1 M Hydrochloric acid, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

Suspend this compound (1.0 eq) in DCM.

-

Add TEA (2.2 eq) and stir the mixture at room temperature for 10 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise to the stirring suspension.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

| Compound | Molecular Formula | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) |

| N-Benzoyl-4-(2-aminoethyl)benzoic acid | C₁₆H₁₅NO₃ | 85-95 | ~2.9 (t, 2H), ~3.5 (q, 2H), ~7.2-7.5 (m, 7H), ~7.8-7.9 (m, 2H), ~8.5 (t, 1H, NH), ~12.7 (s, 1H, COOH) |

Fischer Esterification of the Carboxylic Acid Group

The carboxylic acid moiety can be converted to its corresponding ester through Fischer esterification, a classic acid-catalyzed reaction with an alcohol. This is a common strategy to protect the carboxylic acid or to modulate the pharmacokinetic properties of a drug candidate.

Experimental Protocol: Synthesis of Ethyl 4-(2-aminoethyl)benzoate hydrochloride

-

Materials: this compound, Absolute ethanol, Concentrated sulfuric acid, Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.

-

Procedure:

-

Suspend this compound (1.0 eq) in an excess of absolute ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude ester.

-

The product can be further purified by column chromatography. To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with ethereal HCl.

-

| Compound | Molecular Formula | Yield (%) | ¹H NMR (CDCl₃, δ ppm) |

| Ethyl 4-(2-aminoethyl)benzoate | C₁₁H₁₅NO₂ | 75-85 | ~1.4 (t, 3H), ~2.8 (t, 2H), ~3.0 (t, 2H), ~4.4 (q, 2H), ~7.3 (d, 2H), ~7.9 (d, 2H) |

Applications in Drug Discovery and Development

The structural motifs derived from this compound are prevalent in a variety of pharmacologically active agents. Its ability to act as a versatile scaffold has led to its use in the development of enzyme inhibitors, receptor antagonists, and other therapeutic agents.

As a Scaffold for Enzyme Inhibitors

Derivatives of 4-(2-Aminoethyl)benzoic acid have been explored as inhibitors of various enzymes. For instance, the benzamide functionality is a common feature in many histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents. While specific examples directly using this building block are not extensively documented in publicly available literature, the synthetic accessibility of N-acyl derivatives makes it a promising candidate for the development of novel enzyme inhibitors.

Role in Targeting Neurological and Cardiovascular Disorders

The core structure of 4-(2-Aminoethyl)benzoic acid is found in compounds investigated for their potential in treating neurological and cardiovascular diseases. The ability to introduce diverse functionalities on both the amino and carboxyl ends allows for the fine-tuning of properties such as blood-brain barrier permeability and target receptor affinity.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by derivatives of this compound are not yet widely reported, we can infer potential areas of impact based on the broader class of aminobenzoic acid derivatives. For example, derivatives of para-aminobenzoic acid have been shown to influence inflammatory pathways.

Below are diagrams illustrating the general synthetic workflow and a hypothetical signaling pathway that could be targeted by molecules derived from this building block.

Caption: General synthetic workflow utilizing 4-(2-Aminoethyl)benzoic acid HCl.

Caption: Hypothetical signaling pathway targeted by a bioactive derivative.

Conclusion

This compound stands out as a highly valuable and versatile building block for synthetic chemists. Its bifunctional nature allows for the straightforward introduction of diverse chemical functionalities, making it an ideal starting material for the construction of compound libraries for high-throughput screening in drug discovery. Furthermore, its application extends to the development of novel polymers and functional materials. The experimental protocols and data presented in this guide serve as a foundational resource for researchers looking to harness the synthetic potential of this important molecule. Future research focusing on the biological evaluation of novel derivatives synthesized from this scaffold is warranted and holds the promise of uncovering new therapeutic agents and materials with unique properties.

Methodological & Application

Application Notes and Protocols for the Use of 4-(2-Aminoethyl)benzoic Acid Hydrochloride in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] 4-(2-Aminoethyl)benzoic acid is a versatile building block that can be integrated into peptide sequences to introduce a unique structural motif. Its aromatic ring and the ethylamine side chain can influence the peptide's conformation, binding affinity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the successful incorporation of 4-(2-Aminoethyl)benzoic acid hydrochloride into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

For use in Fmoc SPPS, this compound must first be converted to its Nα-Fmoc protected form, Fmoc-4-(2-aminoethyl)benzoic acid . This derivative allows for its seamless integration into standard SPPS cycles.[2]

Core Principles and Considerations

The fundamental workflow for incorporating Fmoc-4-(2-aminoethyl)benzoic acid follows the standard iterative cycle of SPPS: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing.[1][3] However, as with any unnatural amino acid, there are specific considerations:

-

Resin Selection: The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide or Sieber Amide resin is suitable.[4] For a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin or Wang resin is recommended.[4]

-

Coupling Reactions: Standard coupling reagents such as HBTU, HATU, or HCTU in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA) are generally effective for coupling Fmoc-4-(2-aminoethyl)benzoic acid.[5][6] Due to the lack of significant steric hindrance, standard coupling times are usually sufficient.

-

Monitoring the Reaction: The progress of the coupling reaction should be monitored using a qualitative test, such as the Kaiser test (ninhydrin test), to ensure completion. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[7][8]

Data Presentation

The following tables summarize representative quantitative data for the incorporation of Fmoc-4-(2-aminoethyl)benzoic acid. These values are typical for non-natural amino acids with similar structures and may require optimization for specific peptide sequences.

Table 1: Representative Coupling and Deprotection Parameters

| Parameter | Condition/Value | Notes |

| Coupling Time | 60 - 120 minutes | Can be extended or a double coupling performed if the Kaiser test is positive.[2] |

| Coupling Reagents | HBTU/DIEA or HATU/DIEA (3-4 eq.) | HATU is a more potent coupling reagent and can be used for difficult couplings.[1] |

| Fmoc-Deprotection | 20% Piperidine in DMF | 2 x 10 minutes |

| Typical Crude Purity | >80% (by RP-HPLC) | Dependent on the overall peptide sequence and synthesis efficiency. |

| Overall Yield | 15-40% (after purification) | Highly dependent on peptide length, sequence, and purification method.[9] |

Table 2: Recommended Cleavage Cocktails

| Reagent Cocktail | Composition (v/v) | Application Notes |

| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A general-purpose cleavage cocktail suitable for peptides containing multiple sensitive residues.[10] |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Suitable for peptides containing Arg(Pmc/Pbf) and Trp. |

| Reagent B | TFA/Phenol/H₂O/TIPS (88:5:5:2) | A good choice when Trp is present; triisopropylsilane (TIPS) is an effective scavenger.[10] |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines a single coupling cycle for incorporating Fmoc-4-(2-aminoethyl)benzoic acid into a peptide sequence on a 0.1 mmol scale.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin)

-

Fmoc-4-(2-aminoethyl)benzoic acid

-

Coupling reagents: HBTU, DIEA

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solutions: DMF, DCM

-

Reaction vessel with a fritted disc

Procedure:

-

Resin Swelling: a. Place the resin (0.1 mmol) in the reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes.[1] c. Drain the DMF.

-

Fmoc Deprotection: a. Add the 20% piperidine in DMF solution to the resin. b. Agitate for 10 minutes. c. Drain the solution. d. Repeat steps 2a-2c one more time. e. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Coupling of Fmoc-4-(2-aminoethyl)benzoic acid: a. In a separate vial, dissolve Fmoc-4-(2-aminoethyl)benzoic acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in DMF. b. Add DIEA (0.8 mmol, 8 eq.) to the solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Perform a Kaiser test to monitor the reaction. If the test is positive (blue beads), continue coupling for another hour or perform a second coupling. f. Once the reaction is complete (negative Kaiser test), drain the coupling solution. g. Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

Materials:

-

Peptidyl-resin

-

Cleavage cocktail (e.g., Reagent K from Table 2)

-

Cold diethyl ether

-

Centrifuge tubes

-

Nitrogen or argon gas stream

Procedure:

-

Resin Preparation: a. After the final Fmoc deprotection (if the N-terminus is to be free), wash the peptidyl-resin with DCM (5 x 1 min). b. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[7]

-

Cleavage Reaction: a. Place the dried resin in a round-bottom flask or a suitable reaction vessel. b. Add the cleavage cocktail (e.g., 10 mL of Reagent K per gram of resin).[10] c. Stopper the flask and agitate at room temperature for 2-3 hours.[2]

-

Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Add the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate should form. c. Place the tube on ice for 30 minutes to maximize precipitation. d. Centrifuge the mixture to pellet the crude peptide. e. Carefully decant the diethyl ether. f. Wash the peptide pellet with cold diethyl ether two more times. g. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum to remove residual ether.

-

Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (MS).

Visualizations

Caption: Workflow for incorporating 4-(2-Aminoethyl)benzoic acid in SPPS.

Caption: Protocol for peptide cleavage, deprotection, and isolation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chem.uci.edu [chem.uci.edu]

- 5. rsc.org [rsc.org]

- 6. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. scribd.com [scribd.com]

- 9. americanpeptidesociety.org [americanpeptidesociety.org]

- 10. peptide.com [peptide.com]

Application Notes and Protocols for Amine Derivatization with 4-(2-Aminoethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)benzoic acid hydrochloride is a bifunctional linker molecule of significant interest in pharmaceutical and biochemical research. Its structure, featuring a primary amine and a carboxylic acid separated by a phenethyl spacer, makes it a versatile building block for the synthesis of novel drug candidates, bioconjugates, and research probes. The carboxylic acid moiety can be activated to react with primary and secondary amines, forming stable amide bonds. This allows for the "derivatization" of amine-containing molecules, a strategy often employed to modify their physicochemical properties, facilitate their attachment to other molecules, or to create spacers in more complex molecular architectures like PROTACs.

This document provides detailed protocols for the derivatization of amines using this compound, primarily through the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

Data Presentation

| Amine Substrate (Example) | Coupling Method | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Primary Aliphatic Amine | EDC, NHS | DMF | 12-24 | Room Temp | 60-90 | General Protocol |

| Aniline Derivative | EDC, NHS, DMAP | Acetonitrile | 12 | Room Temp | 50-80 | [1] |

| Amino Acid Ester | EDC, HOBt | DCM/DMF | 12-16 | 0 to Room Temp | 70-95 | [2] |

| Protein (e.g., BSA) | EDC, sulfo-NHS | MES, then PBS | 2-4 | Room Temp | Variable | [3] |

Note: Yields are illustrative and will vary based on the specific reactants and conditions.